Methyl 4-propoxybenzoate
Overview
Description
Methyl 4-propoxybenzoate, also known as benzoic acid, 4-propoxy-, methyl ester, is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the para position on the benzene ring is replaced by a propoxy group. This compound is commonly used in organic synthesis and pharmaceutical development.
Mechanism of Action
Target of Action
Methyl 4-propoxybenzoate is a benzoate compound . Benzoate compounds are known to act as local anesthetics . The primary targets of these compounds are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses .
Mode of Action
Local anesthetics like this compound bind to specific parts of the sodium ion (Na+) channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that the compound is involved in the process of local anesthesia, which involves the inhibition of sodium ion channels on nerve membranes . This inhibition disrupts the normal flow of sodium ions, which is essential for the conduction of nerve impulses .
Pharmacokinetics
Similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have been studied . MDHB exhibits fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . It is rapidly distributed to all organs, including the brain . These properties may provide some insight into the pharmacokinetics of this compound, but direct studies on this compound are needed for accurate information.
Result of Action
The primary result of the action of this compound is local anesthesia . By blocking the conduction of nerve impulses, it causes a loss of sensation in the area where it is applied . This makes it useful for procedures that require local anesthesia, such as minor surgical operations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-propoxybenzoate can be synthesized through the esterification of 4-propoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-propoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 4-propoxybenzoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-propoxybenzoic acid and methanol.
Reduction: 4-propoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-propoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for local anesthetics.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 4-aminobenzoate:
Methyl 4-methoxybenzoate: Used in organic synthesis and as a fragrance ingredient.
Uniqueness: Methyl 4-propoxybenzoate is unique due to its propoxy group, which imparts distinct chemical properties and reactivity compared to other methyl benzoates. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
methyl 4-propoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOTVVQIIASDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342084 | |
Record name | Methyl 4-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115478-59-6 | |
Record name | Methyl 4-propoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115478-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-propoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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